molecular formula C16H18N4O3S B12485648 N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}-N-(pyridin-2-yl)benzenesulfonamide

N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B12485648
M. Wt: 346.4 g/mol
InChI Key: VIXPRPOYVUJUCK-UHFFFAOYSA-N
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Description

N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}-N-(pyridin-2-yl)benzenesulfonamide is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties and potential for diverse reactions.

Properties

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

2-[benzenesulfonyl(pyridin-2-yl)amino]-N-(propan-2-ylideneamino)acetamide

InChI

InChI=1S/C16H18N4O3S/c1-13(2)18-19-16(21)12-20(15-10-6-7-11-17-15)24(22,23)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,19,21)

InChI Key

VIXPRPOYVUJUCK-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)CN(C1=CC=CC=N1)S(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}-N-(pyridin-2-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}-N-(pyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}-N-(pyridin-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-(propan-2-ylidene)hydrazinecarboxamide
  • 4-methyl-N’-(propan-2-ylidene)benzenesulfonohydrazide
  • N-(4-methoxyphenyl)-2-(propan-2-ylidene)hydrazinecarbothioamide

Uniqueness

N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}-N-(pyridin-2-yl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

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